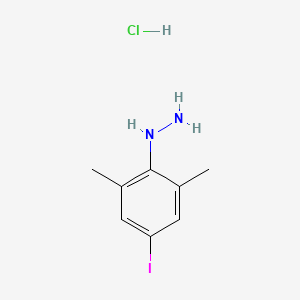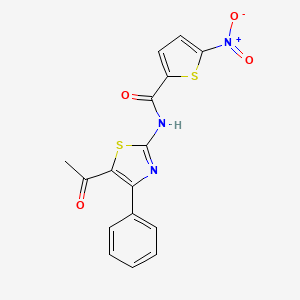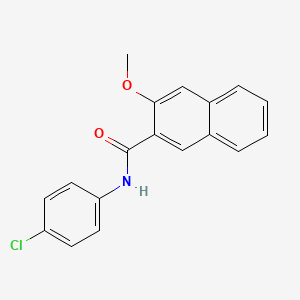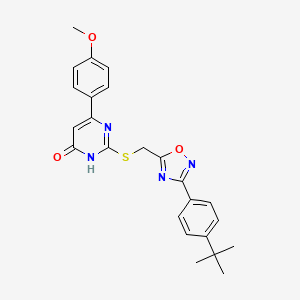
4-碘-2,6-二甲基苯肼盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Iodo-2,6-dimethylphenylhydrazine Hydrochloride is a chemical compound with the molecular formula C8H12ClIN2. It is a derivative of phenylhydrazine, where the phenyl ring is substituted with iodine at the 4-position and methyl groups at the 2- and 6-positions. This compound is often used as a building block in organic synthesis and has various applications in scientific research.
科学研究应用
4-Iodo-2,6-dimethylphenylhydrazine Hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein modification.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-2,6-dimethylphenylhydrazine Hydrochloride typically involves the iodination of 2,6-dimethylphenylhydrazine. The reaction is carried out in the presence of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of 4-Iodo-2,6-dimethylphenylhydrazine Hydrochloride can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control the reaction parameters precisely.
化学反应分析
Types of Reactions
4-Iodo-2,6-dimethylphenylhydrazine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azo compounds, while substitution reactions can produce a variety of functionalized phenylhydrazine derivatives.
作用机制
The mechanism of action of 4-Iodo-2,6-dimethylphenylhydrazine Hydrochloride involves its interaction with various molecular targets. The iodine atom and hydrazine moiety can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The specific pathways involved depend on the biological context and the target molecules.
相似化合物的比较
Similar Compounds
2,6-Dimethylphenylhydrazine: Lacks the iodine substitution, leading to different reactivity and applications.
4-Bromo-2,6-dimethylphenylhydrazine: Similar structure but with bromine instead of iodine, resulting in different chemical properties.
4-Chloro-2,6-dimethylphenylhydrazine:
Uniqueness
4-Iodo-2,6-dimethylphenylhydrazine Hydrochloride is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The iodine atom can participate in specific interactions and reactions that are not possible with other halogens, making this compound valuable in certain synthetic and research applications.
属性
IUPAC Name |
(4-iodo-2,6-dimethylphenyl)hydrazine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11IN2.ClH/c1-5-3-7(9)4-6(2)8(5)11-10;/h3-4,11H,10H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POYVNDCAJNPHSO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1NN)C)I.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClIN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.55 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6,7-Dihydro-4H-thiopyrano[3,4-d][1,3]oxazol-2-ylmethanamine;hydrochloride](/img/structure/B2378589.png)
![N-(3-chloro-4-methoxyphenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B2378590.png)
![[1-(2,6-Dichloro-benzyl)-piperidin-2-yl]-methanol](/img/structure/B2378591.png)
![2-(3H-Benzo[e]benzimidazol-2-yl)ethanamine;dihydrochloride](/img/structure/B2378595.png)

![4-[(Cyanomethyl)(prop-2-yn-1-yl)carbamoyl]phenyl 2,5-dimethylbenzene-1-sulfonate](/img/structure/B2378598.png)



![Methyl 1-((1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)carbamoyl)piperidine-4-carboxylate](/img/structure/B2378606.png)
![18,19-dimethoxy-6-[(4-methylphenyl)methylsulfanyl]-4,5,7,9,13-pentazapentacyclo[11.8.0.03,11.04,8.016,21]henicosa-3(11),5,7,9,16,18,20-heptaen-12-one](/img/structure/B2378608.png)
![1,3,6-trimethyl-5-((pyridin-2-ylmethyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2378609.png)
![{1-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidin-3-yl}methanamine](/img/structure/B2378610.png)
![5-Fluoro-N-methyl-6-propan-2-yl-N-[1-(pyridin-2-ylmethyl)piperidin-3-yl]pyrimidin-4-amine](/img/structure/B2378611.png)
